molecular formula C5H5N3O2 B14322139 3-Diazonio-4-oxo-1,4,5,6-tetrahydropyridin-2-olate CAS No. 111337-42-9

3-Diazonio-4-oxo-1,4,5,6-tetrahydropyridin-2-olate

Cat. No.: B14322139
CAS No.: 111337-42-9
M. Wt: 139.11 g/mol
InChI Key: UKTPKWSLKKHSAH-UHFFFAOYSA-N
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Description

3-Diazopiperidine-2,4-dione is a heterocyclic compound featuring a piperidine ring with diazo and dione functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-diazopiperidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization, which involves the intramolecular condensation of β-keto esters in the presence of a strong base such as sodium hydride or butyllithium . This reaction is often carried out in tetrahydrofuran as a solvent.

Industrial Production Methods: Industrial production of 3-diazopiperidine-2,4-dione may involve similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, enantioselective synthesis methods may be employed to produce enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions: 3-Diazopiperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

3-Diazopiperidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-diazopiperidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The diazo group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

    Thiazolidine-2,4-dione: This compound shares the dione functionality but has a different heterocyclic ring structure.

    Piperidine-2,4-dione: Similar in structure but lacks the diazo group.

Uniqueness: 3-Diazopiperidine-2,4-dione is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

111337-42-9

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

3-diazopiperidine-2,4-dione

InChI

InChI=1S/C5H5N3O2/c6-8-4-3(9)1-2-7-5(4)10/h1-2H2,(H,7,10)

InChI Key

UKTPKWSLKKHSAH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(=[N+]=[N-])C1=O

Origin of Product

United States

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